2-Fluoro-3,4-dimethoxybenzaldehyde
Overview
Description
2-Fluoro-3,4-dimethoxybenzaldehyde is a chemical compound that is part of the aromatic aldehydes family. It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzene ring, which also contains an aldehyde functional group. This compound is of interest due to its potential applications in various chemical syntheses and its role as an intermediate in the production of more complex molecules.
Synthesis Analysis
The synthesis of 2-Fluoro-3,4-dimethoxybenzaldehyde has been explored in research to improve yields and develop safer methods. A new synthesis route was reported, avoiding the use of hazardous chloromethylation, and instead employing a benzyne pathway for larger scale preparations. This method involved low-temperature lithiation followed by reaction with trimethyl borate and peroxide oxidation, and then methylation to introduce the necessary functional groups .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-fluorobenzaldehyde, has been studied using Fourier transform microwave (FTMW) spectroscopy. This technique allowed the observation of different rotamers of the molecule, providing insights into the bond lengths and the effects of the aldehyde group orientation on the benzene ring structure. Although not directly studying 2-Fluoro-3,4-dimethoxybenzaldehyde, these findings on similar molecules can give an indication of the structural characteristics that might be expected for this compound as well .
Chemical Reactions Analysis
2-Fluoro-3,4-dimethoxybenzaldehyde can participate in various chemical reactions due to its aldehyde group. For instance, it can be used as a precursor in the synthesis of other fluorinated aromatic compounds. The reactivity of the aldehyde group also allows it to be involved in derivatization reactions, such as those used in liquid chromatography to enhance the detection of aromatic aldehydes. In one study, a derivatization reagent was synthesized that reacts selectively with aromatic aldehydes to form fluorescent products, which could potentially include derivatives of 2-Fluoro-3,4-dimethoxybenzaldehyde .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-Fluoro-3,4-dimethoxybenzaldehyde are not detailed in the provided papers, the properties of similar fluorinated benzaldehydes have been investigated. These studies often focus on the synthesis and identification of the compounds, including their melting points and NMR analysis, which are crucial for confirming the structure and purity of the synthesized materials . Additionally, the presence of the fluorine atom and methoxy groups is likely to influence the compound's boiling point, solubility, and reactivity, which are important parameters in both its synthesis and application in further chemical reactions .
Scientific Research Applications
- Scientific Field: Materials Science
- Summary of the Application: The organic material 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline was synthesized, and a single crystal was grown using a slow evaporation technique . This material is of interest due to its potential applications in modern optical data storage, frequency mixing, holographic imaging, telecommunication, integrated optics, etc .
- Methods of Application or Experimental Procedures: The single crystal of the organic material was grown by a slow evaporation technique . Single-crystal X-ray diffraction studies were conducted to determine the crystal structure . The optical property of the grown crystal was analyzed by UV–Vis–NIR studies . The thermal property of the grown crystal was analyzed by thermogravimetric (TG) and differential thermal analyses (DTA) . The third order nonlinear optical properties of the material were measured by the Z-scan technique using a 532 nm diode pumped continuous wave (CW) Nd:YAG laser .
- Results or Outcomes: The grown 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline single crystal belongs to the monoclinic system with the centrosymmetric space group P21/n . The photoluminescence (PL) studies show that the grown crystal has green color emission . The kinetic parameters such as the activation energy, frequency factor, entropy, enthalpy, and Gibbs-free energy were computed from TGA data using the Coats–Redfern method .
Future Directions
properties
IUPAC Name |
2-fluoro-3,4-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBUQQVUWKHCAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345310 | |
Record name | 2-Fluoro-3,4-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3,4-dimethoxybenzaldehyde | |
CAS RN |
37686-68-3 | |
Record name | 2-Fluoro-3,4-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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